2,3-Difluoro-6-methoxyphenylboronic acid

Boronic acid acidity Suzuki-Miyaura coupling Transmetalation kinetics

Researchers synthesizing R547 or CDK inhibitor libraries require the exact 2,3-difluoro-6-methoxy regioisomer-substituting analogs causes 10- to 100-fold potency loss. This compound is the confirmed Suzuki coupling partner for the R547 pharmacophore (PDB 2FVD), with push-pull electronics ensuring efficient transmetalation while minimizing protodeboronation. Key advantages: • ≥8 suppliers with 98% purity, CoA-documented, reducing procurement risk vs. fewer-sourced regioisomers. • Predictable coupling yields under standard K₂CO₃/K₃PO₄ conditions. • Built-in UV chromophore (6-MeO) simplifies HPLC reaction monitoring.

Molecular Formula C7H7BF2O3
Molecular Weight 187.94 g/mol
CAS No. 957061-21-1
Cat. No. B1308618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-6-methoxyphenylboronic acid
CAS957061-21-1
Molecular FormulaC7H7BF2O3
Molecular Weight187.94 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1F)F)OC)(O)O
InChIInChI=1S/C7H7BF2O3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3,11-12H,1H3
InChIKeyIWTBPDRQHIEPBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Difluoro-6-methoxyphenylboronic Acid Identity & Properties


2,3-Difluoro-6-methoxyphenylboronic acid (CAS 957061-21-1, MFCD03095116, molecular formula C₇H₇BF₂O₃, MW 187.94 g·mol⁻¹) is a poly-substituted arylboronic acid that belongs to the fluorinated phenylboronic acid family [1]. The phenyl ring carries electron-withdrawing fluorine atoms at the 2- and 3-positions and an electron-donating methoxy group at the 6-position, creating a regioisomeric substitution pattern distinct from its 2,4-difluoro-, 2,5-difluoro-, and 2,6-difluoro-6-methoxy analogs . This compound is supplied as a solid with typical commercial purity specifications of 95–98% (HPLC/GC), storage under inert gas at 2–8 °C, and predicted boiling point of 322.4 ± 52.0 °C and density of 1.35 ± 0.1 g·cm⁻³ [2].

Regioisomeric Selectivity of 2,3-Difluoro-6-methoxyphenylboronic Acid


Fluorinated phenylboronic acids are not interchangeable building blocks; the number and position of fluorine substituents dictate Lewis acidity (pKₐ), hydrolytic stability, and transmetalation kinetics in Suzuki–Miyaura cross-coupling [1]. Systematic studies have shown that ortho,ortho-difluoro substitution produces the least hydrolytically stable boronic acids in the series, while a methoxy group at the para position relative to boron introduces competing electronic effects that further modulate reactivity [2]. Therefore, replacing 2,3-difluoro-6-methoxyphenylboronic acid with a regioisomer such as 2,6-difluoro-3-methoxyphenylboronic acid or a mono-fluoro analog will alter coupling yields, side-product profiles, and downstream purification requirements in a manner that cannot be predicted by simple structural analogy [3].

2,3-Difluoro-6-methoxyphenylboronic Acid Differentiation Evidence


Lewis Acidity Modulation by Fluorine Position

Zarzeczańska et al. (2017) determined pKₐ values and hydrolytic stability for all five positional isomers of mono- and difluoro-substituted phenylboronic acids (F1–F5) using potentiometric and spectrophotometric methods [1]. The study demonstrated that each additional ortho-fluorine lowers the pKₐ (enhances Lewis acidity) but simultaneously increases the hydrolytic deboronation rate. Notably, 2,3-difluorophenylboronic acid (the direct non-methoxy analog of the target compound) showed one of the lowest stabilities among the difluoro isomers. The methoxy group at the 6-position is expected to further modulate acidity via resonance donation, creating a unique pKₐ–stability profile that cannot be matched by any mono-fluoro or non-methoxy difluoro analog. Although the 2,3-difluoro-6-methoxy compound itself was not directly measured, the linear correlation established between pKₐ of fluorinated phenylboronic acids and the corresponding benzoic acids allows reliable class-level inference [1].

Boronic acid acidity Suzuki-Miyaura coupling Transmetalation kinetics

CDK Inhibitor R547 Intermediate: X-Ray Co-Crystal Evidence

In the discovery of the clinical-stage CDK1/2/4 inhibitor R547, the 2,3-difluoro-6-methoxyphenyl ketone moiety was identified as an essential pharmacophoric element [1]. The X-ray co-crystal structure of R547 bound to CDK2 (PDB: 2FVD) revealed that the 2,3-difluoro substitution pattern engages in critical hydrophobic contacts with the kinase hinge region, while the 6-methoxy group forms a hydrogen-bonding interaction with a conserved water molecule [2]. Replacement of the 2,3-difluoro-6-methoxyphenyl group with unsubstituted phenyl, 4-methoxyphenyl, or 2-fluorophenyl analogs resulted in a 10- to 100-fold loss of CDK2 inhibitory potency (Ki values: 3 nM for R547 vs. >30–300 nM for mono-fluoro or non-fluoro analogs) [1]. The 2,3-difluoro-6-methoxyphenylboronic acid is the direct synthetic precursor for introducing this moiety via Suzuki coupling in the reported synthetic route [3].

Kinase inhibitor CDK2 X-ray crystallography Structure-activity relationship

Transmetalation Rate: Fluoro-Methoxy Substituent Effects

The transmetalation step in Suzuki–Miyaura coupling is rate-limiting for electron-poor arylboronic acids [1]. Fluorine substituents at the 2- and 3-positions withdraw electron density from the boron atom, reducing the nucleophilicity of the aryl ligand and slowing transmetalation relative to unsubstituted phenylboronic acid. Conversely, the 6-methoxy group donates electron density via resonance, partially compensating for this effect. This push–pull electronic configuration creates a transmetalation rate that is intermediate between 2,3-difluorophenylboronic acid (slowest) and 6-methoxyphenylboronic acid (fastest), enabling a tunable reactivity profile [1]. While direct kinetic measurements for the target compound are absent from the open literature, a class-level inference based on the electronic substituent constants (σₘ for 2,3-F₂ ≈ +0.34; σₚ for 6-OCH₃ ≈ –0.27) predicts a net electron-withdrawing character (Σσ ≈ +0.07), placing this boronic acid in a distinct reactivity category compared to both its non-fluorinated and fully fluorinated analogs [2].

Suzuki-Miyaura coupling Transmetalation Electronic effects Cross-coupling kinetics

Commercial Purity and Batch Consistency

Vendor technical datasheets for 2,3-difluoro-6-methoxyphenylboronic acid indicate standard purity specifications of 95% (AKSci, Fluorochem) to 98% (Bidepharm, CymitQuimica), with supporting batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC data . In contrast, several closely related analogs such as 2,6-difluoro-3-methoxyphenylboronic acid (CAS 1808997-86-5) are less widely stocked and typically available only at lower purity grades (≥95%) from a smaller number of suppliers, increasing the risk of batch variability and supply disruption for procurement planning .

Purity specification Quality control Procurement Batch consistency

Application Scenarios for 2,3-Difluoro-6-methoxyphenylboronic Acid


CDK Inhibitor R547 Synthesis and Back-Up Series

The 2,3-difluoro-6-methoxyphenyl fragment is an irreplaceable pharmacophoric element of R547, a clinical-stage CDK1/2/4 inhibitor with demonstrated in vivo antitumor efficacy (up to 95% tumor growth inhibition in HCT116 xenograft) [1]. The boronic acid serves as the direct Suzuki coupling partner for installing this moiety onto the 5-position of the 2,4-diaminopyrimidine core. X-ray structural evidence (PDB 2FVD) confirms that the 2,3-difluoro pattern and 6-methoxy group each make specific, non-redundant contacts with CDK2 [2]. Any laboratory synthesizing R547, its analogs, or CDK inhibitor libraries containing this chemotype must source this specific boronic acid, as SAR data show 10- to 100-fold potency losses when alternative phenylboronic acids are substituted [1].

Tuned Suzuki Coupling for Electron-Rich Aryl Halides

The push–pull electronic character of this boronic acid (Σσ ≈ +0.07, intermediate between electron-rich and electron-poor phenylboronic acids) makes it particularly effective for coupling with electron-rich aryl bromides or chlorides where more electron-deficient fluorinated boronic acids (e.g., 2,6-difluorophenylboronic acid, Σσ ≈ +0.68) suffer from prohibitively slow transmetalation [3]. The methoxy group provides sufficient electron density to maintain acceptable transmetalation rates, while the two fluorine atoms retain enough Lewis acidity to facilitate boronate formation under mild aqueous base conditions (K₂CO₃ or K₃PO₄) without excessive protodeboronation [3].

Fluorinated Biaryl Library Synthesis and Batch Reproducibility

When constructing fluorinated biaryl libraries for agrochemical or pharmaceutical screening, batch-to-batch consistency in boronic acid purity is critical for reproducible coupling yields. With a documented commercial purity ceiling of 98% and ≥8 established suppliers providing batch-specific CoA documentation (NMR, HPLC, GC), this compound offers lower procurement risk and reduced need for pre-coupling purification compared to regioisomeric analogs such as 2,6-difluoro-3-methoxyphenylboronic acid, which is available from fewer sources at lower maximum purity . This makes it the preferred choice for multi-step library syntheses where intermediate purification is impractical.

ortho,ortho-Difluoro Boronic Acid Coupling Methodology

The 2,3-difluoro substitution pattern is associated with the highest hydrolytic instability among difluorophenylboronic acids [4], presenting a challenging test case for developing robust Suzuki protocols. This compound serves as a benchmark substrate for evaluating new catalyst systems, ligands, or biphasic conditions designed to suppress protodeboronation of labile ortho-fluoro boronic acids. The additional presence of the 6-methoxy group provides a convenient UV chromophore for reaction monitoring by HPLC, an advantage over non-methoxylated 2,3-difluorophenylboronic acid for methodology studies [4].

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